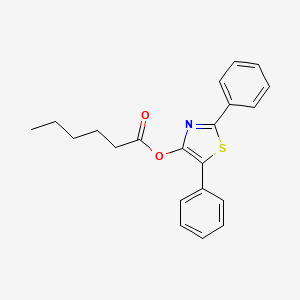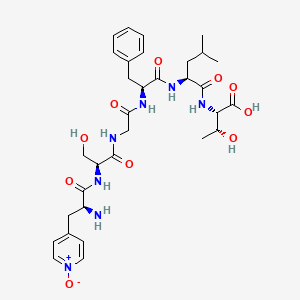![molecular formula C26H32N6O6S2 B10849291 H-Tyr-c[D-Cys-Gly-Phe-L-Cys]NH2](/img/structure/B10849291.png)
H-Tyr-c[D-Cys-Gly-Phe-L-Cys]NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound H-Tyr-c[D-Cys-Gly-Phe-L-Cys]NH2 is a cyclic peptide that has garnered significant interest in the field of medicinal chemistry. This compound is a synthetic analogue of naturally occurring opioid peptides and has been studied for its potential therapeutic applications, particularly in pain management. The cyclic structure of this peptide is achieved through the formation of a disulfide bond between the cysteine residues, which imparts stability and enhances its biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-c[D-Cys-Gly-Phe-L-Cys]NH2 typically involves solid-phase peptide synthesis (SPPS), a widely used method for the assembly of peptides. The process begins with the attachment of the first amino acid, tyrosine, to a solid resin. Subsequent amino acids, including D-cysteine, glycine, phenylalanine, and L-cysteine, are sequentially added using coupling reagents such as 1-hydroxybenzotriazole (HOBt) and N,N’-diisopropylcarbodiimide (DIC). After the linear peptide chain is assembled, the peptide is cleaved from the resin and cyclized through the formation of a disulfide bond between the cysteine residues .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure consistency. The use of high-performance liquid chromatography (HPLC) is crucial for the purification of the final product, ensuring that the peptide is of high purity and suitable for further applications .
Analyse Chemischer Reaktionen
Types of Reactions
H-Tyr-c[D-Cys-Gly-Phe-L-Cys]NH2: undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The phenolic hydroxyl group of tyrosine can undergo substitution reactions, such as nitration or phosphorylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are typical reducing agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Free thiol groups.
Substitution: Nitrated or phosphorylated tyrosine residues.
Wissenschaftliche Forschungsanwendungen
H-Tyr-c[D-Cys-Gly-Phe-L-Cys]NH2: has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization techniques.
Biology: Investigated for its interactions with opioid receptors, providing insights into receptor-ligand binding mechanisms.
Medicine: Explored as a potential therapeutic agent for pain management due to its high affinity for delta and mu opioid receptors.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical techniques
Wirkmechanismus
The compound exerts its effects primarily through its interaction with opioid receptors. It binds to delta and mu opioid receptors, mimicking the action of endogenous opioid peptides. This binding leads to the activation of G-protein coupled receptor pathways, resulting in the inhibition of adenylate cyclase, decreased cyclic adenosine monophosphate (cAMP) levels, and reduced neuronal excitability. These molecular events contribute to its analgesic effects .
Vergleich Mit ähnlichen Verbindungen
H-Tyr-c[D-Cys-Gly-Phe-L-Cys]NH2: kann mit anderen cyclischen Opioidpeptiden verglichen werden, wie zum Beispiel:
H-Tyr-c[D-Cys-Gly-Phe-D-Cys]OH: Ähnlich in der Struktur, aber mit einer anderen Stereochemie an den Cysteinresten.
H-Tyr-c[D-Pen-Gly-Phe-D-Pen]OH: Enthält Penicillamin anstelle von Cystein, was seine Bindungsaffinität und Selektivität für Opioidrezeptoren beeinflusst.
H-Tyr-D-Ala-Gly-Phe-NH2: Ein lineares Peptid mit hoher Affinität zu Mu-Opioidrezeptoren, dem jedoch die durch die cyclische Struktur vermittelte Stabilität fehlt
Die Einzigartigkeit von This compound liegt in seiner spezifischen cyclischen Struktur und dem Vorhandensein sowohl von D- als auch von L-Cysteinresten, die zu seinem besonderen pharmakologischen Profil und seiner Stabilität beitragen .
Eigenschaften
Molekularformel |
C26H32N6O6S2 |
|---|---|
Molekulargewicht |
588.7 g/mol |
IUPAC-Name |
(4S,7S,13R)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxamide |
InChI |
InChI=1S/C26H32N6O6S2/c27-18(10-16-6-8-17(33)9-7-16)24(36)32-21-14-40-39-13-20(23(28)35)31-26(38)19(11-15-4-2-1-3-5-15)30-22(34)12-29-25(21)37/h1-9,18-21,33H,10-14,27H2,(H2,28,35)(H,29,37)(H,30,34)(H,31,38)(H,32,36)/t18-,19-,20+,21-/m0/s1 |
InChI-Schlüssel |
VUVASMYWPNXOGI-BURNTYAHSA-N |
Isomerische SMILES |
C1[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](CSS1)C(=O)N)CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
Kanonische SMILES |
C1C(C(=O)NCC(=O)NC(C(=O)NC(CSS1)C(=O)N)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-(1H-indol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B10849219.png)
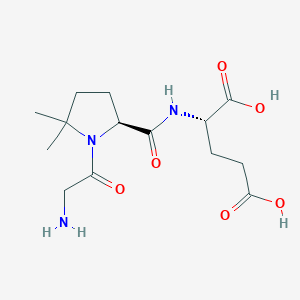
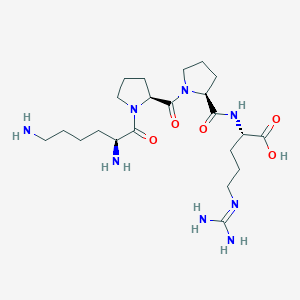
![2-[2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-(1,3-benzothiazol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B10849236.png)
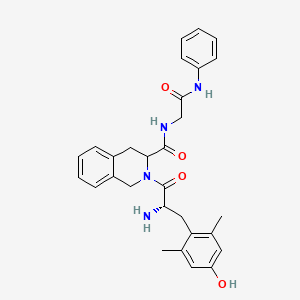
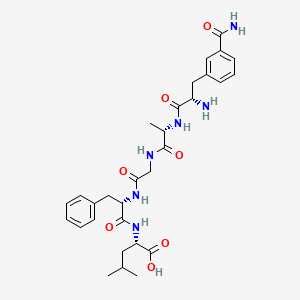
![2-[2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-(1,3-benzoxazol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B10849251.png)
![2-[2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-(2,3-dihydro-1H-inden-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B10849256.png)
